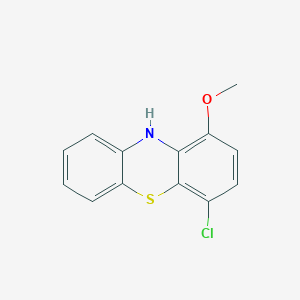

4-chloro-1-methoxy-10H-phenothiazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10ClNOS |

|---|---|

Molecular Weight |

263.74 g/mol |

IUPAC Name |

4-chloro-1-methoxy-10H-phenothiazine |

InChI |

InChI=1S/C13H10ClNOS/c1-16-10-7-6-8(14)13-12(10)15-9-4-2-3-5-11(9)17-13/h2-7,15H,1H3 |

InChI Key |

KDCXCRQWPQZQHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Cl)SC3=CC=CC=C3N2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 1 Methoxy 10h Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 4-chloro-1-methoxy-10H-phenothiazine provide a complete picture of its molecular framework. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing chloro group (-Cl), as well as the inherent electronic structure of the phenothiazine (B1677639) core.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methoxy protons. The aromatic region will display a complex pattern of doublets and triplets, reflecting the coupling between adjacent protons. The N-H proton typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The methoxy protons will present as a sharp singlet at a characteristic upfield chemical shift.

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, with the carbon attached to the methoxy group appearing at a lower field (higher ppm) and the carbon bonded to the chlorine atom also showing a downfield shift. The methoxy carbon will have a characteristic signal in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound Data is predicted based on known substituent effects on the phenothiazine scaffold.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.85 | d | 8.5 |

| H-3 | 6.95 | t | 7.5 |

| H-6 | 7.10 | d | 7.8 |

| H-7 | 6.90 | t | 7.6 |

| H-8 | 7.15 | t | 7.7 |

| H-9 | 6.80 | d | 8.0 |

| N-H | 8.50 | br s | - |

| -OCH₃ | 3.80 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound Data is predicted based on known substituent effects on the phenothiazine scaffold.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150.0 |

| C-2 | 115.0 |

| C-3 | 122.0 |

| C-4 | 125.0 |

| C-4a | 120.0 |

| C-5a | 121.0 |

| C-6 | 127.0 |

| C-7 | 123.0 |

| C-8 | 126.0 |

| C-9 | 116.0 |

| C-9a | 142.0 |

| C-10a | 140.0 |

| -OCH₃ | 55.5 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect signals of protons that are on adjacent carbon atoms, allowing for the tracing of the proton network within the aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as the methoxy group to the aromatic ring and confirming the positions of the substituents.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the molecular structure of this compound can be achieved. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretching vibration will appear as a sharp band in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the methoxy group will give rise to a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretching vibration will be observed in the fingerprint region, typically around 700-800 cm⁻¹.

Raman spectroscopy, which is sensitive to the polarizability of bonds, complements the IR data. researchgate.net The symmetric vibrations of the phenothiazine ring system are often strong in the Raman spectrum. The C-S-C stretching vibrations of the central thiazine (B8601807) ring are also characteristic and can be observed in the Raman spectrum.

The combination of IR and Raman spectroscopy can also provide insights into the non-planar, butterfly-like conformation of the phenothiazine ring system. The vibrational modes associated with the bending and puckering of the central ring are sensitive to this conformation.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (methoxy) | Asymmetric Stretching | ~1250 |

| C-O-C (methoxy) | Symmetric Stretching | ~1050 |

| C-Cl | Stretching | 700 - 800 |

| C-S-C | Stretching | 600 - 700 |

Electronic Absorption (UV-Vis) Spectroscopy and Excited State Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is a powerful tool for characterizing its chromophoric system.

The UV-Vis absorption spectrum of this compound is dominated by the extended π-conjugated system of the phenothiazine core. The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.

Typically, phenothiazine derivatives exhibit intense absorption bands in the UV region, which are attributed to π-π* transitions within the aromatic rings. nih.gov Weaker absorption bands, often observed as shoulders on the main peaks, can be assigned to n-π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λₘₐₓ (nm) |

| π-π | ~255 |

| π-π | ~310 |

| n-π* | ~340 (shoulder) |

The electronic absorption spectrum of phenothiazine derivatives can be sensitive to the surrounding environment, a phenomenon known as solvatochromism. researchgate.net When the polarity of the solvent is changed, the absorption maxima may shift to longer or shorter wavelengths. A positive solvatochromic effect (red shift with increasing solvent polarity) is often observed for molecules with a significant increase in dipole moment upon excitation, which is common in donor-acceptor substituted phenothiazines. researchgate.net

Aggregation, the self-association of molecules in solution, can also be studied using UV-Vis spectroscopy. acs.org As the concentration of the solution increases, intermolecular interactions can lead to the formation of aggregates. This can result in changes in the absorption spectrum, such as the appearance of new bands or a shift in the existing bands. For instance, the formation of H-aggregates (face-to-face stacking) typically leads to a blue shift, while J-aggregates (head-to-tail arrangement) cause a red shift in the absorption spectrum. mdpi.com Studying the concentration-dependent UV-Vis spectra of this compound can thus provide insights into its self-assembly behavior in solution.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns. For this compound (C₁₃H₁₀ClNOS), the expected exact mass can be calculated from the sum of the isotopic masses of its constituent atoms.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The primary fragmentation pathways for phenothiazine analogues often involve cleavages related to the substituents and the heterocyclic core. The fragmentation of this compound would likely begin with the formation of a stable molecular ion (M⁺). Subsequent fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group to form an (M-15)⁺ ion, or the loss of a formyl radical (•CHO) to yield an (M-29)⁺ ion. Another significant fragmentation pathway could be the cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl) and the formation of an (M-35)⁺ ion. The core phenothiazine structure can also undergo fragmentation, though it is generally more stable. Aromatic ketones, for instance, typically lose substituents upon α-cleavage, followed by the loss of carbon monoxide (CO). miamioh.edu Similarly, α-cleavage is a primary mode of fragmentation for many carbonyl compounds and amines. miamioh.edu The fragmentation patterns of ketamine analogues, for example, are characterized by α-cleavage of a carbon bond and subsequent loss of CO or various radicals. mdpi.com

A summary of potential characteristic fragment ions for this compound is presented below.

| Fragment Ion | Proposed Fragmentation Pathway | Expected m/z |

| [M]⁺ | Molecular Ion | 263.0 |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group | 248.0 |

| [M-CO]⁺ | Loss of carbon monoxide | 235.0 |

| [M-Cl]⁺ | Loss of a chlorine radical | 228.0 |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 232.0 |

Note: The m/z values are based on the most abundant isotopes.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Crystallographic Parameters and Molecular Conformation

For phenothiazine derivatives, SCXRD studies consistently reveal a characteristic non-planar, butterfly-shaped structure. nih.gov The central six-membered thiazine ring adopts a boat conformation. nih.gov A key parameter describing this is the folding angle (or dihedral angle) between the two planar benzene (B151609) rings, which is typically in the range of 130° to 160° for various phenothiazine derivatives. nih.govnih.gov In one reported phenothiazine derivative, the dihedral angle between the two benzene rings was found to be 153.87 (7)°. nih.gov The degree of this folding is influenced by the nature and position of substituents on the phenothiazine core.

While specific crystallographic data for this compound is not available, the expected parameters can be inferred from related structures. Phenothiazine compounds often crystallize in monoclinic or orthorhombic systems. nih.gov For example, a related N-phosphorylated phenothiazine derivative was found to crystallize in the monoclinic P2₁/n space group. nih.gov

Below is a table of representative crystallographic parameters for a substituted phenothiazine derivative to illustrate typical values.

| Parameter | Illustrative Value for a Phenothiazine Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 - 11.5 |

| b (Å) | 9.0 - 10.0 |

| c (Å) | 18.0 - 19.0 |

| β (°) | 95.0 - 105.0 |

| Z (molecules/unit cell) | 4 |

Intermolecular Interactions and Crystal Packing Motifs

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. mdpi.com For phenothiazine derivatives, these interactions are crucial in stabilizing the crystal lattice and influencing the bulk properties of the material. Common interactions observed in the crystal structures of phenothiazines include π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules. nih.gov The distances for these interactions are typically in the range of 3.6 to 3.8 Å. nih.gov

Additionally, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of a neighboring molecule, are frequently observed. nih.gov The presence of chloro and methoxy substituents in this compound would also introduce the possibility of weak hydrogen bonds, such as C-H···O and C-H···Cl interactions, further directing the crystal packing. These combined interactions often lead to the formation of well-defined supramolecular architectures, such as layered or herringbone patterns, which help to suppress molecular motion and reduce energy loss through non-radiative pathways. nih.gov

Photophysical Properties and Luminescence Characteristics of Phenothiazine Derivatives

Phenothiazine and its derivatives are well-known for their rich photophysical and electrochemical properties, stemming from their electron-donating, heterocyclic structure. rsc.org These properties can be readily tuned by chemical modification, making them suitable for a wide range of applications in optoelectronics and photocatalysis. researchgate.net

The UV-visible absorption spectra of phenothiazine derivatives typically display two main absorption bands. nih.govmdpi.com These are generally assigned to π-π* transitions, originating from the conjugated aromatic system, and n-π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms. nih.govmdpi.com For instance, one N-phosphorylated phenothiazine derivative exhibits absorption bands at 280 nm and 234 nm, attributed to n-π* and π-π* transitions, respectively. nih.govmdpi.com The position and intensity of these bands are sensitive to both the solvent and the nature of the substituents on the phenothiazine core. researchgate.net

Phenothiazines are also luminescent and can exhibit conventional fluorescence, thermally activated delayed fluorescence (TADF), and room-temperature phosphorescence (RTP). rsc.org The unique boat-like conformation of the phenothiazine core can influence charge transfer characteristics and molecular packing, which in turn affects the luminescence behavior. rsc.org The fluorescence emission for many derivatives occurs in the blue-to-green region of the spectrum. For example, the parent 10H-phenothiazine has an emission maximum around 454 nm. nih.gov Substituents can cause a hypsochromic (blue) or bathochromic (red) shift in the emission. nih.govmdpi.com Some derivatives also show strong phosphorescence, with emission occurring at longer wavelengths (e.g., 500-600 nm) and having longer lifetimes. nih.govresearchgate.netmdpi.com

The table below summarizes typical photophysical properties observed for various phenothiazine derivatives.

| Property | Typical Range/Characteristic for Phenothiazine Derivatives |

| Absorption Maxima (λabs) | 230-280 nm (π-π), 280-320 nm (n-π) nih.govmdpi.com |

| Fluorescence Emission Maxima (λem) | 370-460 nm nih.gov |

| Phosphorescence Emission Maxima (λem) | 500-600 nm nih.govmdpi.com |

| Fluorescence Quantum Yield (Φf) | 0.01 - 0.20 (can be higher with specific substitutions) researchgate.net |

| Solvatochromism | Positive solvatochromism often observed due to intramolecular charge transfer (ICT) character researchgate.net |

Computational Chemistry and Theoretical Modeling of Phenothiazine Systems

Density Functional Theory (DFT) Investigations

DFT is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties.

Quantum Chemical Calculations of Electronic Structure and Optimized Geometries

For phenothiazine (B1677639) derivatives, DFT calculations are typically employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles. This information helps in understanding the characteristic "butterfly" conformation of the phenothiazine core and how different substituents influence this structure. For instance, studies on other substituted phenothiazines have shown how electron-donating or withdrawing groups can alter the folding angle of the tricyclic system. nih.govmdpi.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key to understanding a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and optical properties. A smaller gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths. In phenothiazine research, FMO analysis helps predict sites susceptible to electrophilic or nucleophilic attack and explains charge transfer mechanisms within the molecules. researchgate.netyoutube.com

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, providing information about electronic transitions. nih.gov Calculations of vibrational frequencies are used to interpret experimental Infrared (IR) and Raman spectra. Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of complex molecules. For many phenothiazine compounds, these theoretical predictions have shown excellent agreement with experimental data. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

QTAIM is a theoretical model that analyzes the electron density to define chemical bonds and atomic interactions within a molecule.

Characterization of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

QTAIM analysis can identify and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and other non-covalent interactions that are crucial for determining molecular conformation and crystal packing. By locating bond critical points (BCPs) in the electron density, QTAIM provides quantitative information about the strength and nature of these interactions. Studies on similar heterocyclic systems have utilized QTAIM to understand the forces governing their supramolecular assembly. mdpi.com

Electron Density Distribution Analysis

This analysis reveals how electrons are distributed throughout the molecule. It helps in understanding charge concentration, bond polarity, and the nature of atomic and molecular interactions. The Laplacian of the electron density, another key QTAIM parameter, can distinguish between covalent (charge-sharing) and ionic (charge-transfer) interactions, providing a deeper understanding of the chemical bonding within the phenothiazine framework. mdpi.com

While the methodologies described are standard for the computational analysis of organic molecules, their specific application to 4-chloro-1-methoxy-10H-phenothiazine has not been reported. The generation of specific data tables and detailed findings for this compound must await future computational research.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-deficient), which are prone to nucleophilic attack. Green and yellow denote regions of neutral or intermediate potential. researchgate.net

For this compound, the MEP surface would reveal a nuanced charge distribution influenced by its substituents. The electron-withdrawing nature of the chlorine atom at the 4-position would lead to a region of positive or less negative potential in its vicinity. Conversely, the electron-donating methoxy (B1213986) group at the 1-position would create an electron-rich area with a distinctly negative electrostatic potential. The nitrogen and sulfur heteroatoms of the central phenothiazine ring also contribute significantly to the charge distribution, typically presenting as electron-rich centers.

The nitrogen atom, with its lone pair of electrons, is generally a primary site for electrophilic attack. The sulfur atom, depending on its oxidation state, can also be a reactive center. The aromatic rings, influenced by the substituents, will exhibit localized areas of negative potential (above and below the plane of the rings) and positive potential (around the hydrogen atoms). These insights are crucial for predicting how the molecule will interact with other chemical species.

Illustrative MEP Data for a Substituted Phenothiazine Ring

| Molecular Region | Predicted Electrostatic Potential Range (kcal/mol) | Implication for Reactivity |

| Methoxy Group (Oxygen) | -40 to -25 | High propensity for electrophilic attack and hydrogen bond donation. |

| Chlorine Atom | -10 to +5 | Reduced electron density, influencing surrounding ring positions. |

| Nitrogen Heteroatom | -35 to -20 | Key site for electrophilic attack and coordination. |

| Sulfur Heteroatom | -20 to -5 | Potential site for oxidation and electrophilic interaction. |

| Aromatic Rings (π-system) | -15 to 0 | Susceptible to electrophilic aromatic substitution, influenced by substituents. |

Note: The values in this table are illustrative and represent typical ranges for similar functional groups in heterocyclic systems. Precise values for this compound would require specific DFT calculations.

The MEP surface is also invaluable for predicting a molecule's ability to form non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. mdpi.commdpi.com The regions of negative potential, particularly around the nitrogen and oxygen atoms, are strong hydrogen bond acceptors. The hydrogen atoms on the aromatic rings and the amine group can act as hydrogen bond donors.

The chlorine atom, despite its electronegativity, can participate in halogen bonding, where it acts as an electrophilic "σ-hole" to interact with a nucleophile. researchgate.net The aromatic rings of the phenothiazine core provide opportunities for π-π stacking interactions, which are crucial for molecular recognition and self-assembly processes. Computational analysis of the MEP surface allows for a qualitative and quantitative prediction of these interaction propensities, which are fundamental to the molecule's behavior in biological and material science contexts. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides essential tools for investigating the mechanisms of chemical reactions, allowing for the exploration of transition states, reaction intermediates, and the calculation of activation energies. openaccessjournals.com For phenothiazine derivatives, theoretical studies have shed light on their antioxidant mechanisms and metabolic pathways. physchemres.orgnih.gov

Phenothiazines are known for their ability to undergo oxidation to form stable radical cations. Computational studies can model this single electron transfer (SET) process, calculating the ionization potential and mapping the spin density of the resulting radical. The reaction pathways for further oxidation to the sulfoxide (B87167) and sulfone can also be elucidated. For this compound, computational modeling could predict how the chloro and methoxy substituents would affect the stability of the radical cation and the energies of subsequent oxidation states. Density Functional Theory (DFT) is a common method for such investigations, providing a good balance between accuracy and computational cost. mdpi.com

Example of a Computationally Studied Reaction Step

| Reaction Step | Computational Method | Key Findings |

|---|---|---|

| Formation of Radical Cation | DFT (B3LYP/6-31G*) | Calculation of ionization potential; Spin density distribution on the phenothiazine ring. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

The phenothiazine ring system is not planar but exists in a folded "butterfly" conformation along the N-S axis. mdpi.com This conformational flexibility is critical to its biological activity and interactions. nih.govjohnshopkins.edu Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time. nih.gov

By simulating the motion of atoms and bonds, MD can reveal the preferred conformations of this compound, the energy barriers between different conformations, and how the molecule's shape changes in response to its environment (e.g., in different solvents or when interacting with a biological target). nih.gov The results of MD simulations can be analyzed to determine key structural parameters such as the folding angle of the phenothiazine ring and the orientation of the substituents. This information is vital for understanding structure-activity relationships and for designing new molecules with specific conformational properties. researchgate.net

Investigation of Molecular and Cellular Mechanistic Aspects of Phenothiazine Derivatives Non Clinical Contexts

Studies on Enzyme Inhibition and Modulation of Biochemical Pathways (In Vitro/In Silico Models)

Phenothiazine (B1677639) derivatives are known to interact with a variety of enzymes, modulating their activity and consequently influencing biochemical pathways. The introduction of chloro and methoxy (B1213986) substituents on the phenothiazine core, as in 4-chloro-1-methoxy-10H-phenothiazine, is expected to influence its inhibitory potency and selectivity.

Research on analogous compounds suggests that key molecular targets for phenothiazine derivatives include cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several studies have demonstrated the potential of phenothiazines to act as inhibitors of these enzymes. For instance, various novel phenothiazine derivatives have been synthesized and screened for their cytotoxic and cholinesterase modulatory effects.

The binding of phenothiazines to these enzymes often involves interactions with the peripheral anionic site or the catalytic active site. The tricyclic structure of the phenothiazine nucleus plays a crucial role in fitting into the active site gorge of cholinesterases. The nature and position of substituents on the phenothiazine ring, such as the chloro and methoxy groups, would likely modulate the binding affinity and specificity. For example, electron-withdrawing groups can influence the electronic distribution of the phenothiazine ring system, thereby affecting its interaction with amino acid residues within the enzyme's active site.

Beyond cholinesterases, other potential enzyme targets for phenothiazine derivatives have been identified. These include protein kinase C (PKC) and calmodulin (CaM), which are key regulators of various cellular processes. The inhibitory action on these proteins is another facet of the pleiotropic effects of this class of compounds.

The thermodynamic parameters of binding, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would be crucial in characterizing the spontaneity and the nature of the forces driving the interaction of this compound with its molecular targets. Such data, typically obtained through techniques like isothermal titration calorimetry (ITC), would elucidate whether the binding is primarily enthalpy-driven (e.g., through hydrogen bonds and van der Waals forces) or entropy-driven (e.g., through hydrophobic interactions).

Table 1: Illustrative Enzyme Inhibition Data for Selected Phenothiazine Derivatives (Note: Data is for related compounds, not this compound)

| Phenothiazine Derivative | Target Enzyme | Inhibition Constant (Ki) / IC50 | Type of Inhibition |

| Chlorpromazine (B137089) | Acetylcholinesterase | Micromolar range | Mixed |

| Trifluoperazine (B1681574) | Butyrylcholinesterase | Micromolar range | Competitive |

| Thioridazine (B1682328) | Calmodulin | Micromolar range | N/A |

This table is for illustrative purposes and presents generalized data for well-studied phenothiazines to indicate the potential range of activity.

Receptor Interaction and Signal Transduction Pathway Modulation (In Vitro/In Silico Models)

The pharmacological effects of phenothiazines are often mediated through their interaction with various receptors, leading to the modulation of intracellular signal transduction pathways.

Molecular docking studies on various phenothiazine derivatives have been performed to understand their binding modes with different protein targets, including dopamine (B1211576) receptors. These in silico models suggest that the phenothiazine scaffold can fit into the binding pockets of these receptors. The interactions are typically governed by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces.

For this compound, the chlorine atom at the 4-position and the methoxy group at the 1-position would significantly influence its binding orientation and affinity. The chlorine atom, being electron-withdrawing and moderately lipophilic, could engage in halogen bonding or hydrophobic interactions. The methoxy group, with its potential for hydrogen bond acceptance, could form specific interactions with polar residues in the receptor's binding site. Molecular recognition studies would be essential to precisely map these interactions and to understand the structure-activity relationships.

Phenothiazine derivatives are well-known for their antagonist activity at dopamine receptors, particularly the D2 subtype. This antagonism is a cornerstone of their antipsychotic effects. Cellular assays, such as radioligand binding assays and functional assays measuring downstream signaling events (e.g., cAMP levels), are used to characterize these interactions. It is plausible that this compound would also exhibit affinity for dopamine receptors, and the specific substitutions would modulate its potency and selectivity across different dopamine receptor subtypes.

Furthermore, there is growing evidence that phenothiazines can modulate inflammatory pathways. For instance, some phenothiazine derivatives have been shown to influence the signaling of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. They may exert this effect through various mechanisms, including the modulation of pathways that are initiated by TNF-α. Cellular assays measuring TNF-α production or its downstream effects, such as NF-κB activation, would be necessary to determine the specific impact of this compound on this signaling cascade.

Table 2: Predicted Receptor Affinities for a Hypothetical Phenothiazine Derivative with Chloro and Methoxy Substituents (Based on General Phenothiazine SAR)

| Receptor Target | Predicted Affinity (Ki) | Potential Effect |

| Dopamine D2 Receptor | Nanomolar to low micromolar | Antagonism |

| Serotonin 5-HT2A Receptor | Nanomolar to low micromolar | Antagonism |

| Alpha-1 Adrenergic Receptor | Micromolar | Antagonism |

| TNF-α Signaling Pathway | N/A | Modulation |

This table is speculative and intended to illustrate potential targets based on the known pharmacology of the phenothiazine class. Experimental validation is required.

Antioxidant Activity and Free Radical Scavenging Mechanisms

The phenothiazine nucleus is known to possess antioxidant properties due to the presence of the nitrogen and sulfur heteroatoms, which can participate in redox reactions.

The primary mechanism of antioxidant action for phenothiazines involves the donation of a hydrogen atom from the N-H group at the 10-position to a free radical, thereby neutralizing it. The resulting phenothiazinyl radical is relatively stable due to resonance delocalization over the tricyclic system.

In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay are commonly used to quantify the antioxidant capacity of such compounds. Studies on various substituted phenothiazines have demonstrated their ability to effectively scavenge these radicals.

Electrochemical Studies of Redox Properties and Radical Formation

The electrochemical behavior of phenothiazines is central to their mechanism of action, characterized by their ability to undergo oxidation to form radical cations. nih.gov Studies using techniques like cyclic voltammetry reveal that phenothiazine derivatives typically show reversible redox behavior. rsc.orgrsc.org The core phenothiazine structure is an electron-rich tricycle, making it a strong electron donor. nih.gov

Upon one-electron oxidation, a stable cation radical is formed. nih.gov This process is a key step in their biological activity and metabolic pathways. The redox potential of these compounds, which determines the ease of radical formation, can be significantly influenced by the nature and position of substituents on the phenothiazine ring system. For instance, the oxidation of the sulfur atom in the central thiazine (B8601807) ring to a sulfone results in a shift towards more positive oxidation potentials, making the compound harder to oxidize. rsc.org

The structure of the side chain attached to the nitrogen atom also plays a critical role in the subsequent reactions of the formed radical. nih.gov For example, radicals with a three-carbon aliphatic side chain, like that of chlorpromazine, primarily form the sulfoxide (B87167). In contrast, those with shorter side chains may lead to dimerization and hydroxylation. nih.gov The environment, particularly the presence of nucleophiles, also heavily influences the fate of the phenothiazine radical. nih.gov Techniques combining liquid chromatography with electrochemistry and mass spectrometry (LC/electrochemistry/MS) have been employed to investigate these electrochemical oxidation pathways, confirming the conversion of phenothiazines into their oxidized products, such as the corresponding sulfoxides. nih.govscilit.com

Table 1: General Redox Characteristics of Phenothiazine Derivatives

| Property | Description | References |

|---|---|---|

| Redox Behavior | Generally reversible one-electron oxidation. | rsc.org, rsc.org |

| Primary Product | Formation of a stable cation radical (PTZ•+). | nih.gov, nih.gov |

| Influencing Factors | Substituents on the ring and N-side chain; solvent/environment. | nih.gov, rsc.org |

| Common Reaction | Conversion to sulfoxide upon oxidation. | nih.gov, nih.gov |

Computational Assessment of Radical Trapping Abilities

Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the antioxidant and radical-scavenging potential of the phenothiazine scaffold. nih.govnih.gov These theoretical models assess the reactivity of phenothiazines with various reactive oxygen species (ROS) like the hydroxyl (HO•), hydroperoxyl (HOO•), and methylperoxyl (CH₃OO•) radicals. nih.govnih.gov

Several mechanisms for radical scavenging are typically evaluated:

Hydrogen Atom Transfer (HAT): The phenothiazine molecule donates a hydrogen atom (typically from the N-H group) to a radical, thereby neutralizing it. nih.gov

Radical Adduct Formation (RAF): The radical adds to one of the carbon atoms on the aromatic rings of the phenothiazine structure. nih.govnih.gov

Single Electron Transfer (SET): The phenothiazine donates an electron to the radical, forming the phenothiazine radical cation and an anion. nih.govmdpi.com

Computational results indicate that the dominant mechanism depends on the specific radical scavenger and the reactive oxygen species involved. For the highly reactive hydroxyl radical (HO•), RAF is often the primary mechanism for all phenothiazine-based antioxidants. nih.govresearchgate.net For less reactive radicals like HOO• and CH₃OO•, the HAT mechanism from the amino hydrogen tends to be dominant for the basic phenothiazine structure. nih.gov These studies consistently show that the phenothiazine scaffold possesses excellent antioxidant potential, particularly in aqueous environments. nih.govresearchgate.net

Table 2: Computationally Assessed Radical Scavenging Mechanisms of the Phenothiazine Scaffold

| Scavenging Mechanism | Description | Favored by | References |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Donation of an H-atom from the N-H group. | Peroxyl radicals (HOO•, CH₃OO•). | nih.gov |

| Radical Adduct Formation (RAF) | Addition of a radical to the aromatic ring. | Hydroxyl radical (HO•). | nih.gov, nih.gov |

| Single Electron Transfer (SET) | Donation of an electron to the radical. | A possible pathway, thermodynamically described by the ionization potential (IP). | nih.gov, mdpi.com |

Photochemical Reactivity and Photoinduced Electron Transfer Mechanisms

Phenothiazine and its derivatives are well-known for their photochemical reactivity, which is largely driven by photoinduced electron transfer (PET) processes. nih.govresearchgate.net Upon absorption of light, the phenothiazine molecule is promoted to an electronically excited state, which is a much stronger electron donor than its ground state. nih.gov This excited molecule can then transfer an electron to a suitable acceptor molecule, initiating a chemical reaction. researchgate.net

This PET process results in the formation of the phenothiazine radical cation (PTZ•+) and the radical anion of the acceptor molecule. nih.gov The efficiency and kinetics of these PET reactions are influenced by factors such as solvent polarity and the electronic coupling between the phenothiazine donor and the acceptor moiety. nih.gov Studies on dyad molecules, where a phenothiazine unit is linked to an electron acceptor, have demonstrated that charge transfer can occur from both the singlet and triplet excited states. nih.gov The photochemical reactions of phenothiazines with halomethanes, for example, proceed through an electron transfer mechanism that leads to the cleavage of the carbon-halogen bond and the formation of a stable phenothiazine radical cation salt. researchgate.net

Studies on Excited State Deactivation Pathways

Once a phenothiazine derivative is photoexcited to its lowest excited singlet state (S₁), it can undergo several deactivation processes to return to the ground state. nih.gov

Fluorescence: The molecule can emit a photon and return directly to the ground state. However, for many phenothiazine derivatives, the quantum yield of fluorescence is low. nih.gov

Intersystem Crossing (ISC): The excited singlet state can convert to the lowest triplet state (T₁). This is often a major deactivation pathway for phenothiazines, with high intersystem crossing quantum yields reported. nih.govrsc.org

Photoionization: In aqueous solutions, another significant deactivation pathway is the ejection of an electron from the excited molecule, a process known as photoionization. This leads to the formation of the phenothiazine radical cation and a solvated electron. nih.gov

Intramolecular Charge Transfer (ICT): In phenothiazine derivatives with a "push-pull" structure, photoexcitation can lead to an ICT state. Depending on the molecular structure, this can be a planar ICT (PICT) state, which is often highly fluorescent, or a twisted ICT (TICT) state, where fluorescence is significantly quenched. nih.govrsc.org

The specific pathway that dominates depends on the molecular structure and the solvent environment. nih.govnih.gov For instance, the triplet state is often long-lived and plays a dominant role in subsequent photochemical reactions, such as photosensitization. nih.govrsc.org

Mechanisms of Photosensitization

Phenothiazine derivatives are potent photosensitizers, meaning they can induce chemical reactions in other molecules upon light absorption. nih.govresearchgate.net This photosensitizing activity is responsible for the phototoxicity observed with some phenothiazine-based drugs. nih.gov The mechanisms of photosensitization are generally classified into two types:

Type I Mechanism: This pathway involves direct interaction between the excited state of the photosensitizer (typically the triplet state) and a substrate molecule. This can occur through electron transfer, forming radical ions, or hydrogen atom transfer, forming neutral radicals. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS). researchgate.net The phenothiazine radical cation is considered a key intermediate in this mechanism. nih.gov

Type II Mechanism: In this pathway, the excited triplet state of the phenothiazine photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). researchgate.net Singlet oxygen is a powerful oxidizing agent that can damage a wide range of biomolecules, including lipids, proteins, and DNA. nih.gov Many phenothiazines are known to produce singlet oxygen with high quantum yields. nih.gov

Both Type I and Type II mechanisms can occur simultaneously, and the predominant pathway depends on the concentrations of the substrate and oxygen, as well as the specific properties of the phenothiazine derivative. nih.govresearchgate.net

Modulation of Regulated Cell Death Pathways (In Vitro Cell Line Studies)

In non-clinical cell models, various phenothiazine derivatives have been shown to modulate pathways of regulated cell death. binasss.sa.crnih.gov While the precise mechanisms are still under investigation, these compounds can influence the fate of cells, pushing them towards necrotic forms of cell death. binasss.sa.crresearchgate.net

Effects on Necroptosis and Necrosis in Non-Clinical Cell Models

Recent reviews have focused on the ability of phenothiazine derivatives to modulate necroptosis and necrosis in in vitro assays using both normal and cancer cell lines. binasss.sa.crnih.gov Necroptosis is a pro-inflammatory, regulated form of necrosis. binasss.sa.crresearchgate.net

Studies have shown that compounds such as chlorpromazine, fluphenazine, and thioridazine can induce or modulate necrosis and necroptosis. binasss.sa.crnih.gov The ultimate effect is highly dependent on the specific derivative, its concentration, and the cell line being studied. binasss.sa.crnih.gov For example, some derivatives may induce necrosis in immune system cells, while others affect pancreas cell lines. binasss.sa.cr

The mechanism by which phenothiazines influence these pathways is not fully understood. It is hypothesized that their ability to act as dopamine receptor antagonists may play a role, as dopamine signaling can stimulate the synthesis of TNF-α, a key initiator of the necroptosis pathway. binasss.sa.crnih.gov However, direct studies analyzing the effect of phenothiazines on core necroptosis proteins like RIPK1, RIPK3, and MLKL are currently lacking. nih.gov The observed effects are often confirmed by measuring markers of membrane permeability and cell lysis, such as propidium (B1200493) iodide (PI) staining and the release of lactate (B86563) dehydrogenase (LDH). binasss.sa.crnih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chlorpromazine |

| Fluphenazine |

| Levomepromazine |

| Perphenazine |

| Phenothiazine |

| Promethazine |

| Thioridazine |

| Trifluoperazine |

| 10-phenyl-10H-phenothiazine |

| Lactate dehydrogenase |

| Propidium iodide |

| TNF-α |

| RIPK1 |

| RIPK3 |

Investigation of Key Regulatory Proteins (e.g., RIPK1, RIPK3, MLKL)

The necroptosis pathway, a form of programmed cell death, is critically regulated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). This pathway is integral to various physiological and pathological processes, including inflammation and immune response. nih.govnih.gov

Necroptosis is initiated by stimuli such as TNF-α (Tumor Necrosis Factor-alpha), leading to the formation of a multi-protein complex known as the necrosome. nih.gov The core of the necrosome consists of RIPK1 and RIPK3, which activate each other through phosphorylation. nih.gov Subsequently, activated RIPK3 phosphorylates MLKL. mdpi.com This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death. bmj.com

Phenothiazine derivatives have been identified as modulators of necroptosis. nih.govresearchgate.net Their mechanism is thought to be linked to their function as antagonists of D1 and D2-like dopamine receptors, which can stimulate the synthesis of TNF-α, the initial trigger for necroptosis. nih.govbinasss.sa.cr By acting as antagonists, phenothiazines may indirectly influence the initiation of the necroptotic cascade. Several well-known phenothiazines, including chlorpromazine, fluphenazine, and trifluoperazine, have been shown to modulate necrosis and necroptosis in in vitro assays. nih.gov

However, the existing body of research primarily focuses on downstream markers of necroptosis, such as TNF-α levels, ATP levels, and membrane permeability. nih.gov A comprehensive review of the literature indicates that direct studies analyzing the specific effects of phenothiazine derivatives on the key regulatory proteins RIPK1, RIPK3, or MLKL have not yet been performed. nih.govbinasss.sa.cr Therefore, while it is established that the phenothiazine class of compounds can interfere with the necroptosis process, the precise mechanism and direct interactions with the core necrosome components remain an area for future investigation.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) in Mechanistic Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling approaches used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. ubbcluj.ro These models are crucial in drug design for predicting the activity of new compounds and optimizing existing ones. ubbcluj.rojournalmedicals.com For phenothiazine derivatives, QSAR studies have been applied to understand the structural requirements for various biological activities, including antitubercular and anticancer effects. nih.govresearchgate.netresearchgate.net

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed biological activity.

Key Molecular Descriptors in Phenothiazine QSAR Models:

A variety of physicochemical descriptors have been found to be significant in predicting the biological activity of phenothiazine derivatives. These can be broadly categorized as electronic, steric, and hydrophobic.

| Descriptor Category | Example Descriptors | Associated Activity/Property |

| Hydrophobic | logP (Octanol-water partition coefficient), slogp | Membrane permeability, receptor binding, anti-MDR activity |

| Electronic | E LUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment, SaaCHE index (Electrotopological state index) | Receptor interaction, cytotoxicity, antitubercular activity |

| Steric/Topological | Molar Refractivity (MR), Molecular Volume (MV), Molecular Weight (MW), Chiv2 (Chi chain 2 index) | Drug-receptor fit, overall size and shape constraints |

This table summarizes common descriptor types used in QSAR studies of phenothiazine derivatives and their general relevance to biological activity. researchgate.netresearchgate.net

In a 2D-QSAR study on phenothiazine derivatives as antitubercular agents, several statistically significant models were generated. The most robust models showed a high squared correlation coefficient (r²) and cross-validated squared correlation coefficient (q²), indicating strong predictive power. researchgate.net For example, one model demonstrated the importance of the slogp descriptor and electrotopological state descriptors like SaaCHE index and Chiv2 in determining antitubercular activity. researchgate.net

Interactive Table: Antitubercular QSAR Model Statistics for Phenothiazine Derivatives

| Model | r² (Squared Correlation Coefficient) | q² (Cross-validated Correlation Coefficient) | Significant Descriptors Identified |

| Model 1 | 0.9444 | 0.8454 | slogp, SaaCHE index, Chiv2 |

| Model 2 | 0.9437 | 0.8374 | slogp, SdsCH E-index, ChiV3 |

Data derived from a 2D-QSAR study on phenothiazine derivatives. The high r² and q² values indicate a strong correlation between the descriptors and the antitubercular activity, suggesting the models are statistically significant and have good predictive ability. researchgate.net

Similarly, QSAR studies on the cytotoxicity of phenothiazine derivatives against cancer cells have identified descriptors such as E LUMO, Log P, Hydration Energy (HE), Molar Refractivity (MR), Molecular Volume (MV), and Molecular Weight (MW) as being crucial for their anti-Multi-Drug Resistance (MDR) activity. researchgate.net The negative coefficient for Log P in some models suggests that increasing the lipophilicity might decrease certain activities, highlighting the complex interplay of properties that govern the biological effect. researchgate.net

These QSAR and QSPR studies provide a mechanistic framework for understanding how structural modifications to the phenothiazine scaffold influence its interactions with biological targets. By identifying the key molecular features that drive activity, these models serve as a valuable guide for the rational design of new, more potent phenothiazine derivatives.

Advanced Applications of Phenothiazine Derivatives in Chemical Science and Technology Non Clinical

Photochemical and Photodynamic Applications (Beyond Therapeutic Modalities)

Phenothiazine (B1677639) and its derivatives are well-regarded for their photoactive properties, stemming from their electron-rich tricyclic structure. This inherent characteristic allows them to absorb light and participate in energy or electron transfer processes, making them candidates for various photochemical applications.

Photosensitizers in Polymer Science and Photoresist Technology

In the broader context of polymer science, phenothiazine derivatives can act as photosensitizers. Upon photoexcitation, they can initiate polymerization reactions or cross-linking processes in polymers. This is particularly relevant in the formulation of photoresists, where light-induced chemical changes are used to create patterns on a substrate. However, specific studies detailing the use of 4-chloro-1-methoxy-10H-phenothiazine as a photosensitizer in these technologies are not available in the current body of scientific literature.

Photochemical Reagents in Organic Synthesis

The ability of phenothiazines to engage in photoinduced electron transfer makes them attractive as potential photocatalysts in organic synthesis. These reactions leverage the excited state of the phenothiazine to facilitate transformations that might otherwise require harsh conditions or stoichiometric reagents. Despite the general promise of the phenothiazine core in this field, there is no specific research documenting the application of This compound as a photochemical reagent in organic synthesis.

Materials Science Applications

The unique electronic properties of the phenothiazine ring system, which can be fine-tuned through substitution, have led to the investigation of its derivatives in various materials science applications, particularly in the realm of organic electronics.

Charge Transfer Materials and Organic Semiconductors

Phenothiazines are known to be excellent electron donors and can form charge-transfer complexes with suitable electron acceptors. This property is fundamental to their potential use as organic semiconductors. The performance of such materials is highly dependent on the specific substituents on the phenothiazine core, which influence molecular packing and electronic energy levels. At present, there are no published studies that characterize the charge transfer properties or semiconducting behavior of This compound .

Components in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The strong electron-donating nature of the phenothiazine moiety makes it a popular building block for the design of dyes used in DSSCs and as components in OLEDs. In DSSCs, phenothiazine-based dyes act as the primary light absorbers, injecting electrons into a semiconductor matrix. In OLEDs, they can be incorporated into emissive layers or charge-transport layers. The specific substitution pattern of chloro and methoxy (B1213986) groups on This compound would be expected to modulate its photophysical and electrochemical properties; however, no research has been reported on its synthesis or evaluation in either OLED or DSSC applications.

Future Directions and Emerging Research Avenues for Phenothiazine Chemistry

Exploration of Unconventional Synthetic Methodologies

The synthesis of phenothiazine (B1677639) derivatives is continuously evolving, with a focus on methods that offer greater efficiency, selectivity, and sustainability compared to traditional approaches like the Ullmann condensation or Bucherer-Bergs reaction. jmedchem.com

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the preparation of heterocycles, including phenothiazines. uc.ptapple.comspringerprofessional.de This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. uc.ptspringerprofessional.de The synthesis of phenothiazine antipsychotics has been demonstrated using telescoped flow processes, highlighting the potential for rapid and efficient production of complex derivatives. researchgate.net

Photocatalysis: Visible-light-driven photocatalysis using phenothiazine-based dyes represents a green and efficient approach to organic transformations. acs.org N-substituted phenothiazines are effective organic photoredox catalysts due to their strong reducing capabilities in the excited state. researchgate.netacs.org Research is ongoing to expand the scope of these photocatalytic systems to new reactions and to develop more robust and efficient catalysts. acs.orgnih.gov Phenothiazine sulfoxides, once overlooked, are now being explored as active photocatalysts. researchgate.netacs.org

C-H Functionalization: Direct C-H bond activation and functionalization offer a more atom-economical approach to modifying the phenothiazine core, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net Ruthenium- and gold-catalyzed C-H functionalization of phenothiazines have been reported, providing access to novel derivatives with unique photophysical properties. rsc.orgresearchgate.net

Metal-Free Synthesis: There is a growing interest in developing metal-free synthetic methods to avoid the cost and toxicity associated with transition metal catalysts. An iodine-promoted three-component method for the selective synthesis of phenothiazines from simple starting materials has been developed, offering a practical and environmentally friendly alternative. rsc.org

| Synthetic Methodology | Advantages | Representative Application |

| Flow Chemistry | Enhanced control, safety, and scalability | Synthesis of phenothiazine antipsychotics researchgate.net |

| Photocatalysis | Use of visible light, green chemistry | Oxidative coupling of primary amines acs.org |

| C-H Functionalization | Atom economy, step efficiency | Construction of pyrido[3,4-c]phenothiazin-3-iums rsc.org |

| Metal-Free Synthesis | Reduced cost and toxicity | Three-component synthesis of phenothiazines rsc.org |

Deeper Mechanistic Insights through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new ones. Advanced analytical techniques that allow for real-time monitoring of chemical reactions are invaluable in this regard.

In-Situ Spectroscopy: Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy enable the in-situ monitoring of reaction kinetics, intermediates, and endpoints. mt.commt.com This real-time data provides a deeper understanding of the reaction pathways and helps in optimizing reaction conditions for improved yield and purity. mt.comspectroscopyonline.comacs.org

Mass Spectrometry: In-situ monitoring by mass spectrometry is another powerful tool for studying reaction mechanisms, particularly in heterogeneous catalysis. acs.org It allows for the real-time detection and tracking of reactants, intermediates, and products, providing detailed insights into the reaction network. acs.org

Design of Novel Functional Materials Based on Phenothiazine Scaffolds

The unique optoelectronic properties of phenothiazines make them excellent candidates for the development of novel functional materials. researchgate.netrsc.orgresearchgate.net Structural modifications to the phenothiazine core can be used to tune these properties for specific applications. rsc.org

Organic Electronics: Phenothiazine derivatives are extensively used in organic electronics due to their strong electron-donating nature and non-planar "butterfly" conformation, which can prevent intermolecular aggregation. researchgate.netmdpi.com They are employed as building blocks for:

Organic Solar Cells (OSCs): Phenothiazine-based polymers and small molecules are used as donor materials in bulk heterojunction solar cells. mdpi.comacs.org

Organic Light-Emitting Diodes (OLEDs): The dual-emission characteristics of some phenothiazine derivatives make them suitable for use in OLEDs. rsc.org

Organic Field-Effect Transistors (OFETs): The charge transport properties of phenothiazine-based materials are being explored for their use in OFETs. rsc.org

Energy Storage: Redox-active polymers based on phenothiazine are promising materials for the cathodes of next-generation batteries. nih.govrsc.orgrsc.org They exhibit reversible redox chemistry and high redox potentials, leading to impressive cycling stability and rate performance. rsc.org

Sensors: The fluorescence properties of phenothiazine derivatives can be modulated by the presence of specific analytes, making them suitable for the development of fluorescent chemosensors. acs.orgmdpi.com Phenothiazine-based sensors have been developed for the detection of metal ions, anions like cyanide, and biologically relevant molecules such as hydrogen sulfide (B99878) and hydrazine. acs.orgmdpi.comnih.govrsc.orgnih.gov

| Material Application | Key Properties of Phenothiazine Scaffold | Example |

| Organic Solar Cells | Strong electron donor, good film-forming properties | Phenothiazine-based polymers in BHJ solar cells mdpi.com |

| Batteries | Reversible redox chemistry, high redox potential | Phenothiazine-functionalized redox polymers as cathode materials rsc.org |

| Fluorescent Sensors | Tunable fluorescence, sensitivity to analytes | Detection of Cu(II) ions and cyanide acs.orgmdpi.com |

| Photocatalysts | Strong reducing ability in excited state | N-phenylphenothiazine for reductive activation researchgate.net |

Interdisciplinary Research with Computational and Experimental Synergy

The integration of computational chemistry with experimental studies is accelerating the discovery and development of new phenothiazine derivatives with desired properties.

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic and optical properties of phenothiazine derivatives, guiding the design of new materials for specific applications. mdpi.comtandfonline.comnih.govmdpi.com Theoretical investigations can help in understanding structure-property relationships and in screening potential candidates before their synthesis. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational dynamics and intermolecular interactions of phenothiazine-based systems. tandfonline.comnih.gov This is particularly useful for studying the morphology of thin films in organic electronic devices and the interaction of phenothiazine derivatives with biological targets. tandfonline.comnih.gov

The synergy between these computational methods and experimental validation allows for a more rational and efficient design of novel phenothiazine-based compounds and materials.

Q & A

Q. Experimental Design :

Synthesize analogs with variations at positions 1, 4, and 10.

Screen using enzymatic assays (HDAC1/6 selectivity) and cytotoxicity tests (IC in cancer cell lines).

Validate binding modes via molecular docking (AutoDock Vina) .

What are the challenges in interpreting NMR spectra of chloro-methoxy-phenothiazine derivatives?

Basic Research Question

Key pitfalls include:

- Signal Splitting : Coupling between aromatic protons (e.g., H-2 and H-3) and substituents (Cl, OMe) complicates integration. Use - HSQC/HMBC to assign peaks .

- Solvent Artifacts : DMSO-d may cause peak broadening; prefer CDCl for sharper signals .

Example : For 4-chloro-10H-phenothiazine, NMR shows singlet δ 6.85 ppm (H-1) and doublet δ 7.20 ppm (H-3) .

How do steric effects from substituents impact the stability of phenothiazine-based intermediates during synthesis?

Advanced Research Question

Bulky groups (e.g., methoxy at 1-position) may:

- Slow Reaction Kinetics : Use LiHMDS (strong base) in DMF to deprotonate hindered sites .

- Promote Side Reactions : Monitor for dimerization or oxidation by LC-MS. Quench intermediates with NHCl to stabilize reactive species .

Case Study : Methyl 4-[(2-chloro-10H-phenothiazin-10-yl)methyl]benzoate (4f) required 1.7 equiv of methyl 4-(bromomethyl)benzoate to compensate for steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.